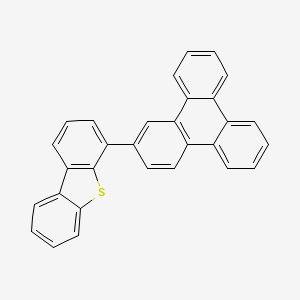

4-(2-Triphenylenyl)-dibenzothiophene

Overview

Description

Synthesis Analysis

The synthesis of 4-(2-Triphenylenyl)-dibenzothiophene involves strategic design and reaction steps. Researchers have successfully prepared this compound by combining 2,4-diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine (TPTRZ) and 2,4-diphenyl-6-[4′-(2-triphenylenyl)[1,1′-biphenyl]-3-yl]-1,3,5-triazine (TPPTRZ) . These ETMs are carefully crafted to optimize electron mobility .

Molecular Structure Analysis

The molecular structure of This compound is characterized by the fusion of the dibenzothiophene core and the triphenylene unit. The planar arrangement of the triphenylene rings facilitates strong intermolecular π-π stacking interactions. These stacking forces play a crucial role in enhancing electron mobility within the material. X-ray single crystal structure analysis confirms the ordered arrangement of these components .

Scientific Research Applications

Synthesis and Material Science

Heterasumanenes Synthesis : Compounds related to 4-(2-Triphenylenyl)-dibenzothiophene have been utilized in the synthesis of heterasumanenes, showcasing novel heteroatom functionalities. This research demonstrates the compound's role in developing new materials with unique electronic and structural properties (Saito et al., 2010).

Electroluminescent Materials : Derivatives have been prepared as host materials for green thermally activated delayed fluorescent (TADF) emitters, significantly influencing the efficiency and lifespan of green TADF devices. This highlights its application in improving organic light-emitting diode (OLED) technologies (Im et al., 2015).

Polymer Synthesis : Research into poly(p-phenylenevinylene)s incorporating tetraphenylthiophene or dibenzothiophene moieties has shown potential in developing new polymeric materials with desirable optical properties for applications such as light-emitting diodes (Mikroyannidis et al., 2004).

Environmental Applications

- Urban Stormwater Runoff Markers : Studies have identified dibenzothiophene and its derivatives as promising candidates for markers in urban runoff, aiding in environmental monitoring and assessment of water pollution sources (Zeng et al., 2004).

Catalysis and Chemical Reactions

Oxidative Desulfurization : Compounds like dibenzothiophene have been targeted for oxidative desulfurization processes, crucial for reducing sulfur content in fuels. This research is vital for environmental protection by aiming to produce cleaner-burning fuels (Lü et al., 2007).

Catalytic Desulfurization : Nickel compounds have demonstrated effectiveness in the catalytic desulfurization of dibenzothiophene, offering insights into the development of more efficient and environmentally friendly desulfurization techniques (Torres-Nieto et al., 2004).

Mechanism of Action

The high electron mobility observed in TPTRZ and TPPTRZ arises from their well-ordered molecular stacking induced by intermolecular π-π interactions. These interactions stabilize the energy levels and minimize positional disorder parameters. As a result, the ETMs exhibit impressive electron transport properties. By further enhancing intermolecular π-π stacking, even higher electron mobilities can be anticipated .

Properties

IUPAC Name |

4-triphenylen-2-yldibenzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18S/c1-2-10-23-21(8-1)22-9-3-4-11-24(22)28-18-19(16-17-25(23)28)20-13-7-14-27-26-12-5-6-15-29(26)31-30(20)27/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVMIDCDITECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=CC5=C4SC6=CC=CC=C56)C7=CC=CC=C27 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293988 | |

| Record name | 4-(2-Triphenylenyl)dibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115639-86-5 | |

| Record name | 4-(2-Triphenylenyl)dibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115639-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Triphenylenyl)dibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

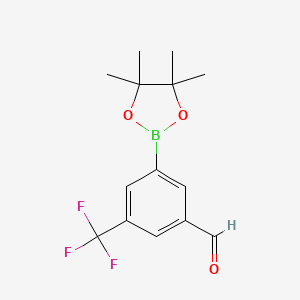

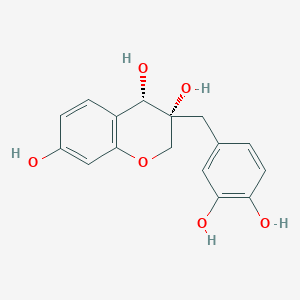

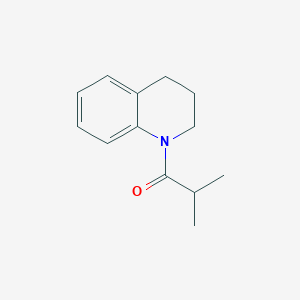

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-(3-methylbutyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)

![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)

![(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B3081878.png)

![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)

![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)